N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464971
InChI: InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3/t10-,13?/m0/s1
SMILES: CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N
Molecular Formula: C14H25N3O2
Molecular Weight: 267.37 g/mol

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13464971

Molecular Formula: C14H25N3O2

Molecular Weight: 267.37 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C14H25N3O2
Molecular Weight 267.37 g/mol
IUPAC Name N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3/t10-,13?/m0/s1
Standard InChI Key WLZQPEZVZSSWKH-NKUHCKNESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N
SMILES CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N
Canonical SMILES CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring linked to an (S)-2-aminopropionyl group at the 1-position and a cyclopropylacetamide group at the 2-methyl position . Stereochemistry at the 2-aminopropionyl residue ((S)-configuration) is critical for chiral specificity in receptor interactions. Key structural identifiers include:

  • IUPAC Name: NN-[[1-[(2SS)-2-aminopropanoyl]piperidin-2-yl]methyl]-NN-cyclopropylacetamide

  • SMILES: C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N\text{C}[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N

  • InChI Key: WLZQPEZVZSSWKH-NKUHCKNESA-N

Physicochemical Profile

Experimental and predicted properties include:

PropertyValueSource
Boiling Point456.8 ± 28.0 °C (Predicted)
Density1.13 ± 0.1 g/cm³ (Predicted)
pKa9.05 ± 0.29 (Predicted)
SolubilityModerate in polar solvents

The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability compared to bulkier alkyl substituents.

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Piperidine Functionalization: Alkylation of piperidine with bromomethylcyclopropane introduces the cyclopropyl group.

  • Acylation: Coupling with (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDC/HOBt) forms the amide bond.

  • Chiral Resolution: Chiral HPLC or derivatization with (S)-(-)-1-phenylethylamine ensures enantiomeric purity >98%.

Biological Activity and Mechanisms

Receptor Interactions

Structural analogs demonstrate activity at:

  • Histamine H3 Receptors: Modulation of neurotransmission for potential use in cognitive disorders .

  • Sigma-1 Receptors: Implicated in neuroprotection and pain management.

Antiproliferative Effects

In vitro studies on related piperidine derivatives report IC50_{50} values against cancer cell lines:

Cell LineIC50_{50} (μM)Notes
L1210 (Leukemia)41 ± 3Moderate activity
HeLa (Cervical)30 ± 1High sensitivity
HMEC-1 (Endothelial)9.6 ± 0.7Enhanced potency vs. analogs

Metabolic Stability

The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Trend
N-CyclopropylfentanylPhenyl vs. cyclopropyl groupHigher μ-opioid receptor affinity
N-Isopropyl-acetamide derivativesBulkier substituentReduced metabolic stability

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